

# Application Notes and Protocols for Measuring Enzyme Kinetics with TNP-ATP

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that serves as a powerful tool for studying the kinetics of ATP-utilizing enzymes, such as kinases and ATPases. The principle of the assay is based on the significant increase in fluorescence intensity and a blue shift in the emission maximum of TNP-ATP upon binding to the active site of an enzyme.[1][2] This change in fluorescence provides a direct method to monitor enzyme-ligand interactions in real-time. This application note provides detailed protocols for utilizing TNP-ATP to determine enzyme binding affinities and to screen for enzyme inhibitors.

## **Principle of the TNP-ATP Assay**

In an aqueous solution, TNP-ATP exhibits low fluorescence. However, when it binds to the hydrophobic ATP-binding pocket of an enzyme, the environment around the TNP moiety becomes less polar, leading to a significant enhancement of its fluorescence quantum yield.[3] This fluorescence enhancement is proportional to the amount of enzyme-TNP-ATP complex formed, allowing for the quantitative determination of binding parameters. The assay is a continuous, non-radioactive method that is well-suited for high-throughput screening.[1][2]

## **Data Presentation**



**Spectroscopic Properties of TNP-ATP** 

| Parameter                   | Value                               | Reference |
|-----------------------------|-------------------------------------|-----------|
| Excitation Wavelength (λex) | ~410 nm                             | [1][2]    |
| Emission Wavelength (λem)   | ~535-560 nm                         | [3][4]    |
| Emission Shift upon Binding | Blue shift (to shorter wavelengths) | [1]       |

Reported Dissociation Constants (Kd) for TNP-ATP with

**Various Enzymes** 

| Enzyme                           | Organism   | Kd (TNP-ATP)<br>(μM) | Kd (ATP) (μM) | Reference |
|----------------------------------|------------|----------------------|---------------|-----------|
| CheA (Histidine<br>Kinase)       | E. coli    | 1.9                  | 260           | [3]       |
| EnvZ (Histidine<br>Kinase)       | E. coli    | 0.5                  | 60            | [3]       |
| PhoQcat<br>(Histidine<br>Kinase) | Salmonella | 150                  | 412           | [3]       |
| CASK (CaM-<br>kinase)            | Human      | 1                    | ~1000         | [2][5]    |
| STRADα<br>(Pseudokinase)         | Human      | 1.1                  | -             | [6]       |
| Na+/K+-ATPase                    | -          | -                    | -             | [4]       |
| Ca2+-ATPase                      | -          | -                    | -             | [1]       |

Note: The affinity of proteins for TNP-ATP is often higher than for ATP.[1]

## **Experimental Protocols**

**Protocol 1: Determination of Binding Affinity (Kd)** 



This protocol describes how to determine the dissociation constant (Kd) of an enzyme for TNP-ATP.

#### Materials:

- Enzyme of interest
- TNP-ATP stock solution (e.g., 1 mM in assay buffer)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2)
- Fluorometer or microplate reader with fluorescence capabilities
- · Cuvettes or black microplates

#### Procedure:

- Prepare a series of TNP-ATP dilutions in the assay buffer. The final concentrations should span a range from well below to well above the expected Kd.
- Add a fixed concentration of the enzyme to each cuvette or well. The enzyme concentration should be significantly lower than the lowest TNP-ATP concentration to ensure that the free TNP-ATP concentration is approximately equal to the total TNP-ATP concentration.
- Add the varying concentrations of TNP-ATP to the corresponding cuvettes or wells containing the enzyme.
- Incubate the samples for a short period (e.g., 10 minutes) at room temperature to allow the binding to reach equilibrium.[3]
- Measure the fluorescence intensity at the appropriate excitation (~410 nm) and emission (~540 nm) wavelengths.[2]
- Correct for background fluorescence by subtracting the fluorescence of a blank sample containing only the buffer and TNP-ATP.
- Plot the change in fluorescence intensity ( $\Delta F$ ) as a function of the TNP-ATP concentration.



 Determine the Kd by fitting the data to a one-site binding equation using a suitable software (e.g., GraphPad Prism): Y = Bmax \* X / (Kd + X) Where Y is the change in fluorescence, X is the TNP-ATP concentration, Bmax is the maximum fluorescence at saturation, and Kd is the dissociation constant.

# Protocol 2: Competitive Inhibition Assay for IC50 Determination

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound that competes with TNP-ATP for binding to the enzyme.

#### Materials:

- Enzyme of interest
- TNP-ATP stock solution
- Inhibitor stock solution (in a suitable solvent like DMSO)
- Assay Buffer
- Fluorometer or microplate reader
- Cuvettes or black microplates

#### Procedure:

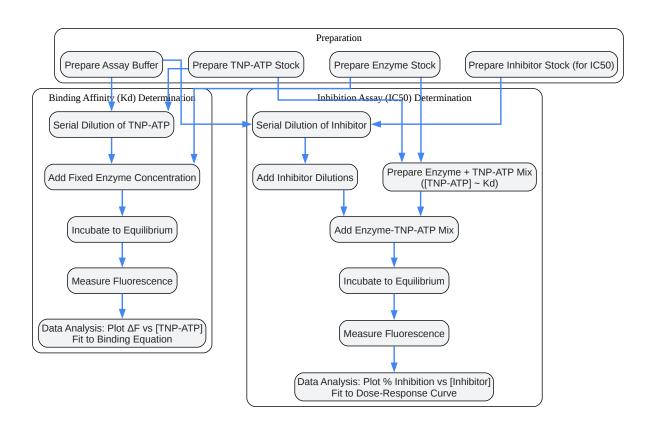
- Prepare a series of inhibitor dilutions in the assay buffer.
- Prepare a solution containing the enzyme and TNP-ATP in the assay buffer. The
  concentration of the enzyme should be in the low nanomolar range, and the concentration of
  TNP-ATP should be at or near its Kd value to ensure assay sensitivity.
- Add the varying concentrations of the inhibitor to the cuvettes or wells.
- Add the enzyme-TNP-ATP mixture to each cuvette or well to initiate the reaction.
- Incubate the samples for a sufficient time to reach equilibrium.



- Measure the fluorescence intensity.
- Calculate the percent inhibition for each inhibitor concentration relative to a control sample with no inhibitor.
- Plot the percent inhibition as a function of the inhibitor concentration (on a logarithmic scale).
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal.

## **Mandatory Visualizations**

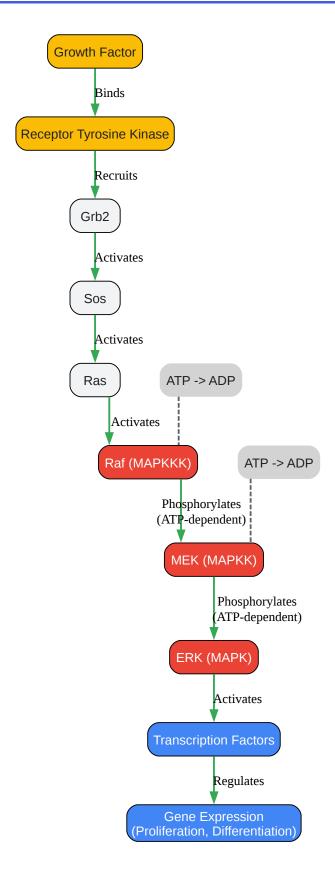




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Caption: Experimental workflow for TNP-ATP based enzyme kinetic assays.





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Caption: A generic MAP Kinase (MAPK) signaling pathway.



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